4-Ethoxy-2,3-difluorobenzoic acid
Overview
Description
4-Ethoxy-2,3-difluorobenzoic acid is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 g/mol . This compound is characterized by the presence of ethoxy and difluoro substituents on a benzoic acid core. It is a solid at room temperature and is commonly used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2,3-difluorobenzoic acid typically involves the ethoxylation of 2,3-difluorobenzoic acid. This process can be achieved through the reaction of 2,3-difluorobenzoic acid with ethanol in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2,3-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy and difluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium fluoride can be used.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding carboxylates.
Reduction Products: Reduction can yield alcohol derivatives of the compound.
Scientific Research Applications
4-Ethoxy-2,3-difluorobenzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-2,3-difluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and difluoro groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The pathways involved may include signal transduction and metabolic regulation .
Comparison with Similar Compounds
- 4-Ethoxy-2,3-difluorobenzonitrile
- 4-Ethoxy-2,3-difluorophenylboronic acid
- 4-Ethoxy-2,3-difluorophenol
Comparison: Compared to these similar compounds, 4-ethoxy-2,3-difluorobenzoic acid is unique due to its carboxylic acid functional group , which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in synthetic pathways where carboxylation is essential .
Properties
IUPAC Name |
4-ethoxy-2,3-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFHBAZUQFJVKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377710 | |
Record name | 4-ethoxy-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124728-45-6, 875664-49-6 | |
Record name | 4-ethoxy-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Difluoro-4-ethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ethoxy-2,3-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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